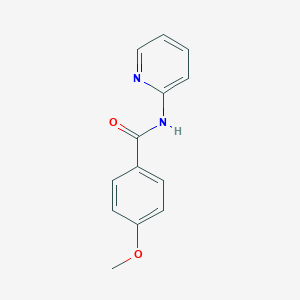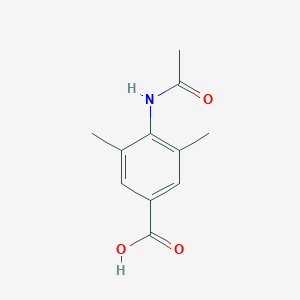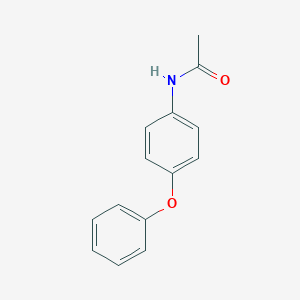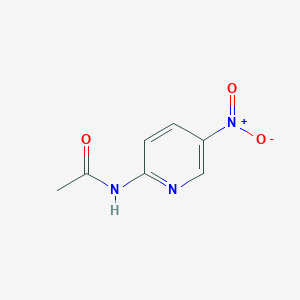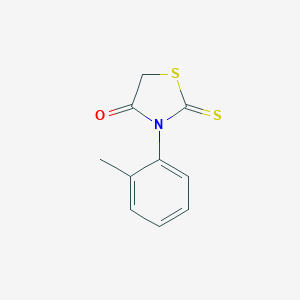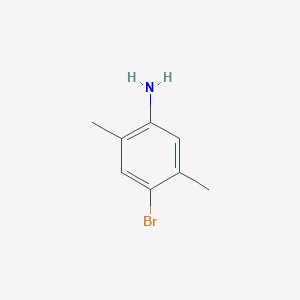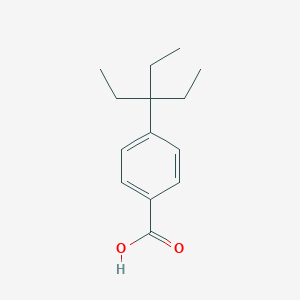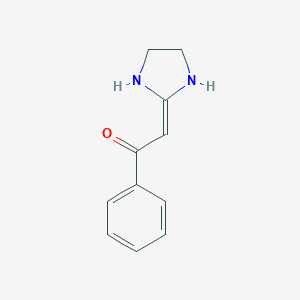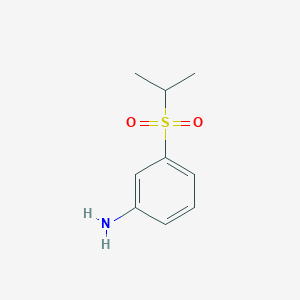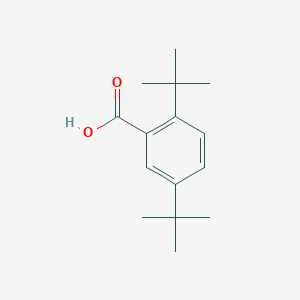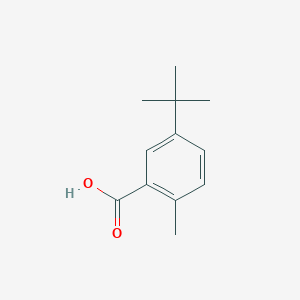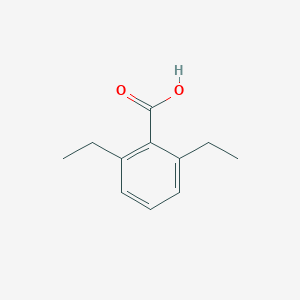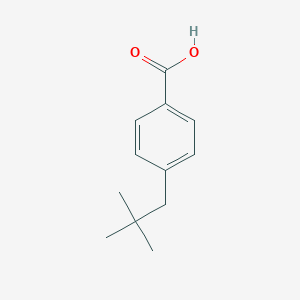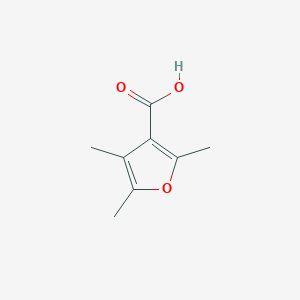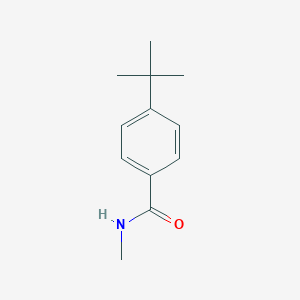
4-tert-butyl-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-methylbenzamide, also known as 4-TMB, is an organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. 4-TMB has many applications in biochemistry and molecular biology research, including as a protease inhibitor and as a substrate for enzyme assays. In
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-methylbenzamide as a protease inhibitor involves the formation of a covalent bond between the inhibitor and the active site of the enzyme. This bond prevents the enzyme from binding to its substrate and carrying out its normal function. As a substrate for enzyme assays, 4-tert-butyl-N-methylbenzamide is cleaved by the enzyme of interest, resulting in a change in absorbance or fluorescence that can be measured.
Efectos Bioquímicos Y Fisiológicos
4-tert-butyl-N-methylbenzamide has no known biochemical or physiological effects in vivo. It is not metabolized by the body and is excreted unchanged in the urine. However, in vitro studies have shown that 4-tert-butyl-N-methylbenzamide can inhibit the activity of certain enzymes, which may have implications for drug discovery and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-tert-butyl-N-methylbenzamide in lab experiments include its high purity, stability, and solubility in organic solvents. It is also relatively inexpensive and easy to synthesize. However, one limitation of using 4-tert-butyl-N-methylbenzamide is that it is not water-soluble, which may make it difficult to use in aqueous assays. In addition, 4-tert-butyl-N-methylbenzamide may not be effective against all types of proteases, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 4-tert-butyl-N-methylbenzamide. One area of interest is the development of new protease inhibitors based on the structure of 4-tert-butyl-N-methylbenzamide. Researchers may also investigate the use of 4-tert-butyl-N-methylbenzamide as a substrate for enzyme assays in new applications. In addition, 4-tert-butyl-N-methylbenzamide may be used in drug discovery and development to identify potential new drug targets. Finally, researchers may investigate the use of 4-tert-butyl-N-methylbenzamide in combination with other compounds to enhance its effectiveness as a protease inhibitor.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-methylbenzamide involves the reaction of N-methylbenzamide with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. After the reaction is complete, the product is purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-methylbenzamide is widely used in scientific research as a protease inhibitor. It is commonly used to inhibit serine proteases such as trypsin, chymotrypsin, and elastase. In addition, 4-tert-butyl-N-methylbenzamide is also used as a substrate for enzyme assays. Its structure allows for the detection of enzyme activity through changes in absorbance or fluorescence.
Propiedades
Número CAS |
60028-84-4 |
|---|---|
Nombre del producto |
4-tert-butyl-N-methylbenzamide |
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
4-tert-butyl-N-methylbenzamide |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)10-7-5-9(6-8-10)11(14)13-4/h5-8H,1-4H3,(H,13,14) |
Clave InChI |
OECILUPKKJOWJE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



